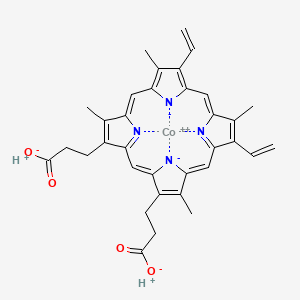

Cobalt protoporphyrin IX

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C34H32CoN4O4 |

|---|---|

分子量 |

619.6 g/mol |

IUPAC 名称 |

3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;cobalt(2+);hydron |

InChI |

InChI=1S/C34H34N4O4.Co/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |

InChI 键 |

AQTFKGDWFRRIHR-UHFFFAOYSA-L |

规范 SMILES |

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Co+2] |

产品来源 |

United States |

Foundational & Exploratory

Cobalt Protoporphyrin IX: A Technical Guide to Heme Oxygenase-1 Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt Protoporphyrin IX (CoPP) is a synthetic heme analog widely recognized as a potent and selective inducer of heme oxygenase-1 (HO-1), a critical cytoprotective enzyme. This technical guide provides an in-depth overview of CoPP, focusing on its mechanism of action as an HO-1 inducer, the key signaling pathways involved, and its therapeutic potential in various disease models. Detailed experimental protocols for in vitro and in vivo applications, along with a comprehensive summary of quantitative data from preclinical studies, are presented to facilitate further research and drug development efforts.

Introduction to Heme Oxygenase-1 (HO-1)

Heme oxygenase-1 is the rate-limiting enzyme in the catabolism of heme, breaking it down into equimolar amounts of biliverdin, free iron (Fe²⁺), and carbon monoxide (CO).[1] HO-1 is a stress-responsive protein, and its induction is a key cellular defense mechanism against oxidative stress and inflammation.[2] The byproducts of the HO-1 reaction have significant biological activities:

-

Biliverdin and its subsequent reduction product, bilirubin , are potent antioxidants.[1]

-

Carbon monoxide (CO) acts as a gasotransmitter with anti-inflammatory, anti-apoptotic, and vasodilatory properties.[3]

-

Free iron (Fe²⁺) , while potentially toxic, leads to the upregulation of the iron-sequestering protein, ferritin, which has its own cytoprotective effects.

Given its central role in cellular protection, the pharmacological induction of HO-1 is a promising therapeutic strategy for a wide range of diseases characterized by inflammation and oxidative stress, including cardiovascular diseases, neurodegenerative disorders, and organ injury.[4][5]

This compound (CoPP) as an HO-1 Inducer

CoPP is a stable synthetic metalloporphyrin that potently induces the expression of the HMOX1 gene, which encodes for HO-1.[6] Unlike its substrate, heme, which also induces HO-1, CoPP is a poor substrate for the enzyme and is believed to exert its inductive effects primarily through transcriptional activation.[7] This makes CoPP a valuable tool for studying the physiological and pathophysiological roles of HO-1, as well as a potential therapeutic agent itself.

Mechanism of Action

The primary mechanism by which CoPP induces HO-1 expression is through the modulation of key transcription factors that regulate the HMOX1 gene. The most well-characterized pathway involves the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).

-

The Nrf2-Keap1 Pathway: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and proteasomal degradation. Upon stimulation by inducers like CoPP, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, including HMOX1, initiating their transcription.[8]

-

Other Signaling Pathways: In addition to the canonical Nrf2 pathway, other signaling cascades have been implicated in CoPP-mediated HO-1 induction. These include:

-

Extracellular signal-regulated kinase (ERK)/NRF2 signaling pathway: CoPP can activate the ERK pathway, which in turn can lead to the phosphorylation and activation of Nrf2, enhancing its nuclear translocation and transcriptional activity.[9]

-

FOXO1: The transcription factor FOXO1 has been shown to bind to the HO-1 promoter and increase its transcriptional activity in response to CoPP.[6][10]

-

p38 Mitogen-Activated Protein Kinase (MAPK): The role of p38 MAPK in HO-1 induction is complex, with some studies suggesting its involvement in upregulating HO-1 expression in response to certain stimuli, while others indicate that inhibition of p38 can also lead to HO-1 induction via an Nrf2-dependent mechanism.[11][12]

-

PI3K/Akt Pathway: The PI3K/Akt signaling pathway, a key regulator of cell survival, has also been shown to be activated by CoPP and contribute to the upregulation of HO-1.[4]

-

Signaling Pathways of CoPP-Induced HO-1 Expression

The induction of HO-1 by CoPP is a multifaceted process involving the interplay of several signaling pathways. The following diagrams illustrate the key molecular events.

Quantitative Data on CoPP-Induced HO-1 Expression and Effects

The following tables summarize quantitative data from various preclinical studies investigating the effects of CoPP.

Table 1: In Vivo Dose-Response and Therapeutic Effects of CoPP

| Species | Model | CoPP Dose & Route | Outcome | Reference |

| Mouse | Long-term fasting-induced cardiac dysfunction | 5 mg/kg, single intraperitoneal injection | Reduced heme accumulation and oxidative stress, ameliorated cardiac systolic dysfunction.[13] | |

| Mouse | Diabetic myocardial ischemia | Not specified | Improved cardiac function, increased fractional shortening, reduced infarct size and biochemical markers of myocardial injury.[4] | |

| Rat | Hypertensive myocardial infarction | Not specified | Upregulated HO-1 expression, attenuated blood pressure, and improved post-infarct cardiac function.[14] | |

| Mouse | Cholestatic liver disease (DDC diet) | Not specified | Ameliorated liver damage and cholestasis, suppressed oxidative stress, hepatocyte apoptosis, and inflammation.[2][15] | |

| Mouse | Allogeneic bone marrow transplantation | Not specified | Reduced serum tumor necrosis factor-alpha levels.[16][17] | |

| Mouse | Granulocyte mobilization | 10 mg/kg, intraperitoneal injection | Highest G-CSF levels and number of mobilized leukocytes.[18] | |

| Mouse | Obesity (MC4R-deficient) | 5 mg/kg, once weekly intraperitoneal injection | Significant decrease in body weight, fasted blood glucose, and plasma insulin; increased oxygen consumption and activity.[19] |

Table 2: In Vitro Effects of CoPP on HO-1 Expression and Cellular Processes

| Cell Type | CoPP Concentration | Treatment Time | Effect on HO-1 Expression | Other Effects | Reference |

| Human Cardiac Stem Cells | Not specified | Not specified | HO-1 induction | Protected against apoptosis through activation of the ERK/NRF2 signaling pathway.[9] | |

| Cardiomyocytes | Not specified | 2 hours (hypoxia) | 3-fold increase in HO-1 compared to non-treated hypoxic cells. | Lowered release of LDH and CK, decreased propidium iodide staining, improved cell morphology, and preserved mitochondrial membrane potential.[15] | |

| Vero and HeLa Cells | 10-60 µM | 6-14 hours | Dose-dependent increase in HO-1 expression. | Significantly decreased virus plaque formation and the expression of virus-encoded genes in HSV-2 infection. | |

| Human CPCs | 10 µM | 24 hours | HO-1 protein expression induced. | Enhanced cell proliferation and survival. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving CoPP.

Preparation of CoPP Solutions

For In Vitro (Cell Culture) Experiments:

-

Stock Solution Preparation:

-

Dissolve this compound chloride in a small amount of 0.1 M NaOH.

-

Dilute with phosphate-buffered saline (PBS) or cell culture medium to a final stock concentration (e.g., 10 mM).

-

Alternatively, CoPP can be dissolved in dimethyl sulfoxide (DMSO).

-

Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

-

Store the stock solution in small aliquots at -20°C, protected from light.

-

-

Working Solution Preparation:

-

Thaw an aliquot of the CoPP stock solution.

-

Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-100 µM).

-

Ensure the final concentration of the solvent (NaOH or DMSO) is non-toxic to the cells (typically <0.1%).

-

For In Vivo (Animal) Experiments:

-

Solution for Injection Preparation:

-

Dissolve CoPP in a small volume of 0.1 M NaOH.

-

Neutralize the solution with 0.1 M HCl to a physiological pH (7.2-7.4).

-

Bring the final volume to the desired concentration with sterile saline (0.9% NaCl).

-

Alternatively, dissolve CoPP in DMSO and then dilute with sterile saline.

-

The final solution should be protected from light.

-

In Vitro HO-1 Induction Protocol

-

Cell Seeding: Plate the cells of interest in appropriate culture vessels (e.g., 6-well plates, 100 mm dishes) at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Treatment: After allowing the cells to adhere and grow (typically 24-48 hours), replace the medium with fresh medium containing the desired concentration of CoPP or vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Cell Lysis and Analysis: Following treatment, wash the cells with cold PBS and lyse them using appropriate buffers for downstream analysis of HO-1 mRNA (qRT-PCR), protein (Western blot), or enzyme activity.

In Vivo HO-1 Induction Protocol

-

Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.

-

CoPP Administration: Administer CoPP or vehicle control to the animals via the desired route (e.g., intraperitoneal or subcutaneous injection). The dose and frequency will depend on the specific experimental design (see Table 1 for examples).

-

Time Course: Euthanize animals at various time points after CoPP administration (e.g., 24, 48, 72 hours) to determine the peak of HO-1 induction.

-

Tissue Collection and Analysis: Collect tissues of interest, and process them for the analysis of HO-1 expression (qRT-PCR, Western blot, immunohistochemistry) and/or enzyme activity.

Measurement of HO-1 Expression and Activity

-

Quantitative Real-Time PCR (qRT-PCR): This method is used to quantify the relative expression of HMOX1 mRNA. Total RNA is extracted from cells or tissues, reverse-transcribed into cDNA, and then subjected to PCR with primers specific for HMOX1 and a housekeeping gene for normalization.

-

Western Blotting: This technique is used to detect and quantify HO-1 protein levels. Protein lysates from cells or tissues are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for HO-1, followed by a secondary antibody conjugated to a detectable enzyme or fluorophore.

-

Heme Oxygenase Activity Assay: This assay measures the enzymatic activity of HO-1 by quantifying the production of bilirubin. A common method involves incubating microsomal fractions from cells or tissues with hemin (the substrate), NADPH, and an excess of biliverdin reductase (to convert biliverdin to bilirubin). The formation of bilirubin is then measured spectrophotometrically at ~464 nm.

Therapeutic Implications and Future Directions

The potent ability of CoPP to induce the cytoprotective enzyme HO-1 has positioned it as a valuable research tool and a potential therapeutic agent for a variety of diseases. Preclinical studies have demonstrated its efficacy in models of:

-

Cardiovascular Diseases: CoPP has been shown to protect the heart from ischemia-reperfusion injury, reduce hypertension, and ameliorate cardiac dysfunction.[4][13][14]

-

Neurodegenerative Diseases: The induction of HO-1 by CoPP has shown neuroprotective effects in models of neuroinflammation and oxidative stress-related neuronal damage.

-

Organ Transplantation: CoPP-mediated HO-1 induction can protect transplanted organs from rejection and injury.

-

Inflammatory and Metabolic Diseases: CoPP has demonstrated beneficial effects in models of liver disease, diabetes, and obesity.[2][15][19]

While the therapeutic potential of CoPP is significant, further research is needed to optimize dosing regimens, evaluate long-term safety, and fully elucidate the complex downstream effects of HO-1 induction in different pathological contexts. The development of novel CoPP formulations or delivery systems could also enhance its therapeutic index.

Conclusion

This compound is a powerful and specific inducer of heme oxygenase-1, a key enzyme in the cellular defense against oxidative stress and inflammation. This technical guide has provided a comprehensive overview of the mechanisms of action of CoPP, the signaling pathways it modulates, and its therapeutic applications in various disease models. The detailed experimental protocols and summarized quantitative data serve as a valuable resource for researchers and drug development professionals seeking to harness the therapeutic potential of HO-1 induction. Continued investigation into the multifaceted roles of the CoPP-HO-1 axis will undoubtedly pave the way for novel therapeutic strategies for a wide range of debilitating diseases.

References

- 1. The inhibitory effect of serum on cell attachment can be prevented by cobalt-protoporphyrin IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Protoporphyrin IX plasma and blood pharmacokinetics and brain tumor distribution determined by a validated LC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of nanoparticles of this compound (Co(iii)PPIX NPs). Antiradical, cytotoxicity and antibacterial properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. This compound induces transient, dose- and time-dependent granulocyte mobilization with mild metabolic effects in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Culture [bio-protocol.org]

- 12. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound increases endogenous G-CSF and mobilizes HSC and granulocytes to the blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of nanoparticles of this compound (Co(iii)PPIX NPs). Antiradical, cytotoxicity and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. quora.com [quora.com]

An In-depth Technical Guide to the Discovery and Synthesis of Cobalt Protoporphyrin IX

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt Protoporphyrin IX (CoPP) is a synthetic metalloporphyrin that has garnered significant attention in biomedical research for its potent induction of heme oxygenase-1 (HO-1), a critical enzyme in cellular defense against oxidative stress and inflammation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of CoPP. It details both chemical and biosynthetic production methods, outlines its physicochemical properties, and elucidates the molecular mechanisms underlying its therapeutic potential, with a particular focus on the Nrf2-dependent signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and pharmacology who are interested in the development and application of CoPP and related compounds.

Discovery and Historical Context

The journey to understanding this compound begins with the foundational work on its parent molecule, Protoporphyrin IX (PPIX). The chemical structure of PPIX was first proposed by Küster in 1912 and its synthesis was confirmed by Hans Fischer in 1929.[1] Protoporphyrin IX is a vital precursor to essential biological molecules like heme and chlorophyll.[1]

Synthesis of this compound

The synthesis of CoPP can be achieved through both traditional chemical methods and more recent biosynthetic approaches.

Chemical Synthesis

The chemical synthesis of CoPP involves the insertion of cobalt into the protoporphyrin IX macrocycle. A common and efficient method utilizes the dimethyl ester of protoporphyrin IX as the starting material, which exhibits improved solubility in organic solvents.

Experimental Protocol: Synthesis of Cobalt(II) Protoporphyrin IX Dimethyl Ester

This protocol is adapted from established methods for the synthesis of cobalt porphyrins.[3]

Materials:

-

Protoporphyrin IX dimethyl ester

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve protoporphyrin IX dimethyl ester (0.10 g) in anhydrous DMF (30 mL).

-

Cobalt Insertion: Add CoCl₂·6H₂O (0.30 g) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the free-base porphyrin Soret peak and the appearance of the metalloporphyrin Soret peak.

-

Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding distilled water (300 mL). Transfer the mixture to a separatory funnel and extract the product with CH₂Cl₂ (100 mL).

-

Washing and Drying: Wash the organic layer with distilled water to remove residual DMF and salts. Dry the organic layer over anhydrous MgSO₄.

-

Solvent Removal: Filter the solution to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by column chromatography on silica gel.[4] A suitable eluent system, such as a gradient of methanol in dichloromethane, can be used to isolate the desired CoPP dimethyl ester. The purity of the fractions can be assessed by thin-layer chromatography (TLC) and UV-Vis spectroscopy.[5]

Hydrolysis of the Dimethyl Ester (Optional):

To obtain CoPP with free carboxylic acid groups, the dimethyl ester can be hydrolyzed using standard procedures, typically involving treatment with a base such as potassium hydroxide in a methanol/water mixture, followed by acidification to precipitate the final product.

De Novo Biosynthesis in Escherichia coli

A novel and sustainable method for CoPP production involves leveraging the heme biosynthetic pathway in E. coli. This approach allows for the in vivo synthesis of CoPP and its direct incorporation into hemoproteins.

Experimental Protocol: Biosynthesis of CoPP in E. coli

This protocol is based on the findings of Perkins et al. (2021).[6]

Materials:

-

E. coli BL21(DE3) strain

-

M9 minimal medium supplemented with appropriate nutrients

-

δ-Aminolevulinic acid (δALA)

-

Cobalt(II) chloride (CoCl₂)

-

Iron(III) chloride (FeCl₃) (for control experiments)

Procedure:

-

Culture Preparation: Grow E. coli BL21(DE3) in M9 minimal medium.

-

Supplementation: Supplement the culture medium with δALA and a high concentration of CoCl₂. To promote CoPP synthesis, the medium should be iron-limited.

-

Induction (if applicable): If co-expressing a specific apoprotein for in vivo reconstitution, induce protein expression at the appropriate cell density.

-

Cell Growth: Continue cell culture under conditions of high cobalt and limited iron. E. coli ferrochelatase exhibits promiscuous activity with cobalt, leading to the biosynthesis of CoPP.[6]

-

Extraction and Purification: After cultivation, harvest the cells and extract the CoPP. Purification can be achieved using chromatographic techniques such as high-performance liquid chromatography (HPLC).[7]

Physicochemical Properties

The physicochemical properties of CoPP are crucial for its characterization and application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₄H₃₂CoN₄O₄ | [8] |

| Molecular Weight | 619.58 g/mol | [8] |

| UV-Vis Absorption (in Chloroform) | Soret Band: ~407 nmQ-Bands: ~520 nm, ~550 nm | [9] (data for PPIX dimethyl ester) |

| Molar Extinction Coefficient (ε) | Varies with solvent and specific peak | [10],[11] |

| Redox Potentials (vs. SCE in DMF) | Co(III)/Co(II): -0.7 to -0.8 VCo(II)/Co(I): Varies | [3] |

Biological Activity and Signaling Pathways

The primary biological effect of CoPP is the potent induction of heme oxygenase-1 (HO-1), an enzyme that catalyzes the degradation of heme into carbon monoxide (CO), biliverdin, and free iron (Fe²⁺).[12] This induction is primarily mediated through the Nrf2 signaling pathway.

The Nrf2/Bach1 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept at low levels through its interaction with Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for ubiquitination and proteasomal degradation. The transcriptional repressor Bach1 (BTB and CNC homolog 1) also binds to the same antioxidant response elements (AREs) in the promoter regions of genes like HMOX1 (the gene encoding HO-1), thereby repressing their transcription.

CoPP activates this pathway through a dual mechanism:

-

Nrf2 Stabilization: CoPP promotes the stabilization of Nrf2, leading to its accumulation and translocation to the nucleus.[13]

-

Bach1 Degradation: CoPP significantly reduces the protein levels of Bach1 by increasing its degradation.[13][14]

The net effect is the displacement of the repressor Bach1 from the AREs and the binding of the activator Nrf2, leading to robust transcription of the HMOX1 gene and a subsequent increase in HO-1 protein levels.[14]

Caption: CoPP-mediated induction of HO-1 via the Nrf2/Bach1 pathway.

Downstream Effects of HO-1 Activity

The therapeutic effects of CoPP are largely attributed to the products of the HO-1-catalyzed reaction.

References

- 1. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 2. Protoporphyrin IX - Wikipedia [en.wikipedia.org]

- 3. Synthesis and catalytic properties of a series of cobalt porphyrins as cytochrome P450 model: the effect of substituents on the catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. santaisci.com [santaisci.com]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Separation of metalloporphyrins from metallation reactions by liquid chromatography and electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (CoPP) | C34H32CoN4O4 | CID 4972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Protoporphyrin IX dimethyl ester [omlc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of nanoparticles of this compound (Co(iii)PPIX NPs). Antiradical, cytotoxicity and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Bach1 and Nrf2 in up-regulation of the heme oxygenase-1 gene by cobalt protoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cobalt Protoporphyrin IX: Properties, Mechanisms, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt protoporphyrin IX (CoPP) is a synthetic metalloporphyrin that has garnered significant interest in biomedical research due to its potent biological activities. Primarily known as a powerful inducer of heme oxygenase-1 (HO-1), an enzyme with crucial cytoprotective and anti-inflammatory functions, CoPP has been investigated for its therapeutic potential in a wide range of pathological conditions, including inflammation, ischemia-reperfusion injury, and metabolic diseases. This technical guide provides a comprehensive overview of the chemical and physical properties of CoPP, delves into its molecular mechanisms of action, and offers detailed experimental protocols for its use in both in vitro and in vivo research settings. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or considering the use of this versatile compound.

Chemical and Physical Properties

This compound is a complex molecule with a porphyrin core, which is a large heterocyclic macrocycle, with a cobalt ion chelated at its center.[1] The systematic IUPAC name for CoPP is 3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;cobalt(2+).[2] The structural formula and key identifiers are presented below.

Table 1: General and Chemical Identifiers for this compound

| Property | Value | Reference |

| Molecular Formula | C₃₄H₃₂CoN₄O₄ | [2] |

| Molecular Weight | 619.6 g/mol | [2] |

| CAS Number | 14325-05-4 | [2] |

| PubChem CID | 4972 | [2] |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Appearance | Dark purple solid | [3] |

| Solubility | Soluble in DMSO (62.5 mg/mL with heating), DMF, and basic aqueous solutions (pH > 8.5). Insoluble in water and ethanol. | [4] |

| UV-Vis Absorption (Soret Band) | ~400 nm | [5] |

| UV-Vis Absorption (Q Bands) | 500-600 nm | [5] |

| Fluorescence Emission | Characteristic dual peaks around 635 nm and 705 nm for the protoporphyrin IX moiety. | [6] |

Biological Activity and Signaling Pathways

The primary and most studied biological activity of CoPP is the induction of heme oxygenase-1 (HO-1).[1] HO-1 is the rate-limiting enzyme in the catabolism of heme, breaking it down into biliverdin, free iron, and carbon monoxide (CO).[3] These breakdown products have significant biological effects, including antioxidant, anti-inflammatory, and anti-apoptotic properties.[3]

The Nrf2-Bach1-HO-1 Signaling Pathway

The induction of HO-1 by CoPP is primarily mediated through the Nrf2-Bach1 signaling pathway.[7] Under basal conditions, the transcriptional repressor Bach1 binds to the antioxidant response elements (AREs) in the promoter region of the HO-1 gene (HMOX1), inhibiting its transcription.

CoPP treatment leads to the post-transcriptional destabilization of Bach1 protein and the stabilization of the Nrf2 protein.[7] Nrf2 is a transcription factor that, upon stabilization, translocates to the nucleus and displaces Bach1 from the AREs. This allows for the recruitment of the transcriptional machinery and subsequent robust expression of the HO-1 gene.

Other Signaling Pathways

Beyond the canonical Nrf2-Bach1 pathway, CoPP has been shown to influence other signaling molecules and pathways:

-

FOXO1: CoPP can enhance the expression of FOXO1, a transcription factor that can also bind to the HO-1 promoter and increase its transcriptional activity.[8] This suggests a parallel or synergistic mechanism for HO-1 induction.

-

Inhibition of Caspase-3 and -8: CoPP has been reported to directly inhibit the activity of caspase-3 and caspase-8, key executioner caspases in the apoptotic cascade.[5] This anti-apoptotic effect is independent of its HO-1 inducing properties.

-

Modulation of Inflammatory Cytokines: In vivo studies have demonstrated that CoPP administration can reduce the levels of pro-inflammatory cytokines such as TNF-α.[9]

Experimental Protocols

The following sections provide generalized protocols for the use of CoPP in common experimental settings. It is crucial to optimize these protocols for specific cell types, animal models, and experimental questions.

In Vitro Protocol: Induction of HO-1 in Cell Culture

This protocol outlines the steps for treating cultured cells with CoPP to induce HO-1 expression.

Materials:

-

This compound (CoPP)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE and Western blotting reagents and equipment

-

Primary antibody against HO-1

-

Appropriate secondary antibody

Procedure:

-

Preparation of CoPP Stock Solution:

-

Dissolve CoPP in DMSO to a stock concentration of 10-20 mM. Gentle warming (up to 60°C) and sonication may be required to fully dissolve the compound.[4]

-

Aliquot the stock solution and store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.

-

Allow cells to adhere and grow overnight.

-

-

CoPP Treatment:

-

On the day of the experiment, dilute the CoPP stock solution in complete cell culture medium to the desired final concentration. A typical starting concentration range is 5-25 µM.[10] It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.

-

Include a vehicle control by adding an equivalent volume of DMSO (without CoPP) to the control wells.

-

Remove the old medium from the cells and replace it with the CoPP-containing medium or vehicle control medium.

-

Incubate the cells for the desired period. A time-course experiment (e.g., 6, 12, 24 hours) is recommended to determine the peak of HO-1 expression.

-

-

Cell Lysis and Protein Analysis:

-

After the incubation period, wash the cells with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

-

Quantify the protein concentration of the cell lysates.

-

Analyze HO-1 protein expression by Western blotting using an anti-HO-1 antibody.

-

In Vivo Protocol: Administration of CoPP to Murine Models

This protocol provides a general guideline for administering CoPP to mice to induce HO-1 in various tissues.

Materials:

-

This compound (CoPP)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 0.9% saline

-

Syringes and needles for injection

-

Animal handling and restraint equipment

-

Tissue homogenization buffer and equipment

-

(Optional) Anesthesia for tissue collection

Procedure:

-

Preparation of CoPP Injection Solution:

-

Dissolve CoPP in DMSO to a high concentration (e.g., 200 mg/mL).[11]

-

Immediately before injection, dilute the DMSO stock solution in sterile 0.9% saline to the final desired concentration. A common dilution is 1:115 (DMSO stock to saline).[11]

-

Prepare a vehicle control solution with the same final concentration of DMSO in saline.

-

-

Animal Dosing:

-

The typical dose of CoPP administered to mice ranges from 5 to 10 mg/kg body weight.[11][12] A dose-response study is recommended to determine the optimal dose for the desired effect and animal model.

-

Administer CoPP via intraperitoneal (i.p.) injection. Other routes, such as subcutaneous injection, have also been reported.

-

Administer the vehicle control solution to the control group of animals.

-

The frequency of administration can vary from a single dose to multiple doses over several days, depending on the experimental design.[11]

-

-

Tissue Collection and Analysis:

-

At the desired time point after the final CoPP administration (e.g., 24 hours to several days), euthanize the animals according to approved protocols.

-

Collect the tissues of interest (e.g., liver, kidney, spleen).

-

Homogenize the tissues in an appropriate buffer for protein or RNA extraction.

-

Analyze HO-1 expression at the protein level (Western blotting) or mRNA level (RT-qPCR).

-

Synthesis and Purification

While CoPP is commercially available, it can also be synthesized in the laboratory. The general method involves the insertion of cobalt into the protoporphyrin IX macrocycle.

Synthesis

A common method for the synthesis of CoPP is the reaction of protoporphyrin IX with a cobalt(II) salt, such as cobalt(II) chloride, in a suitable solvent.[3] The reaction is typically carried out at an elevated temperature to facilitate the chelation of the cobalt ion.

Purification

Purification of the synthesized CoPP is crucial to remove unreacted starting materials and byproducts. Chromatographic techniques are often employed for this purpose. High-performance liquid chromatography (HPLC) with a C18 column can be used to separate CoPP from protoporphyrin IX and other impurities.[10] The mobile phase typically consists of a gradient of acetonitrile and water containing a small amount of an acid like formic acid.[10]

Conclusion

This compound is a valuable research tool for investigating the biological roles of heme oxygenase-1 and for exploring potential therapeutic strategies based on its induction. This technical guide has provided a comprehensive overview of its chemical and physical properties, its primary mechanism of action through the Nrf2-Bach1 signaling pathway, and generalized protocols for its application in both cell culture and animal models. By understanding these fundamental aspects of CoPP, researchers can more effectively design and execute experiments to harness its potent biological activities for scientific discovery and drug development.

References

- 1. Synthesis of nanoparticles of this compound (Co(iii)PPIX NPs). Antiradical, cytotoxicity and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (CoPP) | C34H32CoN4O4 | CID 4972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cell Culture [bio-protocol.org]

- 5. Synthesis of nanoparticles of this compound (Co(iii)PPIX NPs). Antiradical, cytotoxicity and antibacterial properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cobalt Protoporphyrin Induces HO-1 Expression Mediated Partially by FOXO1 and Reduces Mitochondria-Derived Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cobalt protoporphyrin induces HO-1 expression mediated partially by FOXO1 and reduces mitochondria-derived reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of nanoparticles of this compound (Co( iii )PPIX NPs). Antiradical, cytotoxicity and antibacterial properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07110K [pubs.rsc.org]

- 11. This compound induces transient, dose- and time-dependent granulocyte mobilization with mild metabolic effects in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

Cobalt protoporphyrin IX role in cellular signaling pathways

An In-depth Technical Guide to the Role of Cobalt Protoporphyrin IX in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CoPP) is a synthetic heme analog recognized for its potent induction of heme oxygenase-1 (HO-1), a critical cytoprotective enzyme. This document provides a comprehensive overview of the molecular mechanisms through which CoPP modulates cellular signaling pathways. By activating the Nrf2/HO-1 axis, CoPP triggers a cascade of downstream effects, including potent antioxidant, anti-inflammatory, anti-apoptotic, and anti-fibrotic responses. This guide details the key signaling pathways influenced by CoPP, presents quantitative data from relevant studies, outlines common experimental protocols for its investigation, and provides visual diagrams of its mechanisms of action. Understanding these pathways is crucial for leveraging the therapeutic potential of CoPP in a variety of disease models, from cardiovascular and liver diseases to neuroprotection and beyond.

Core Mechanism of Action: Induction of Heme Oxygenase-1 (HO-1)

The primary and most extensively documented role of this compound is the robust induction of the HMOX1 gene, which encodes the heme oxygenase-1 (HO-1) enzyme.[1] HO-1 is a stress-responsive enzyme that catalyzes the degradation of heme into three biologically active products: carbon monoxide (CO), biliverdin (which is subsequently converted to bilirubin), and ferrous iron (Fe²⁺).[2][3]

-

Carbon Monoxide (CO): Acts as a gasotransmitter with anti-inflammatory, anti-apoptotic, and vasodilatory properties. It often mediates its effects through the modulation of pathways like the mitogen-activated protein kinases (MAPKs).

-

Biliverdin/Bilirubin: Bilirubin is a potent antioxidant that scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[2]

-

Ferrous Iron (Fe²⁺): The release of iron upregulates the expression of the iron-sequestering protein, ferritin, which helps to mitigate iron-mediated oxidative stress.

While CoPP is a powerful inducer of HO-1 expression in vivo, it can paradoxically inhibit HO-1 enzyme activity in vitro.[1] Its therapeutic effects are overwhelmingly attributed to the consequences of sustained HO-1 protein upregulation.

Key Cellular Signaling Pathways Modulated by CoPP

CoPP's influence extends across several interconnected signaling cascades, primarily initiated by the induction of HO-1.

The Nrf2/ARE Signaling Pathway

The induction of HO-1 by CoPP is principally mediated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[4][5]

-

Activation Mechanism: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and proteasomal degradation. CoPP, acting as a stress mimetic, disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including HMOX1.[4]

-

Downstream Targets: Beyond HO-1, Nrf2 activation leads to the upregulation of a suite of other antioxidant and cytoprotective genes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1).[6] Interestingly, some studies have noted that CoPP can induce NQO1 expression even without a corresponding increase in Nrf2 levels, suggesting the involvement of alternative mechanisms.[6] While the Nrf2/HO-1 axis is central, some mobilizing effects of CoPP have been shown to be Nrf2/HO-1 independent, indicating a broader range of biological activity.[7]

MAPK (ERK1/2) Pathway

CoPP treatment has been shown to activate the Extracellular signal-Regulated Kinase (ERK) 1/2, a key component of the Mitogen-Activated Protein Kinase (MAPK) family.[8] The MAPK pathways are crucial for transmitting extracellular signals to the nucleus to control gene expression and regulate cellular processes like proliferation, differentiation, and survival.[9]

In human cardiac stem cells, for instance, CoPP-mediated preconditioning leads to increased phosphorylation of Erk1/2.[8] This activation is linked to the modulation of multiple pro-survival genes and contributes to the anti-apoptotic effects of CoPP, working in concert with Nrf2 activation.[8]

Anti-Apoptotic Signaling

CoPP exerts significant anti-apoptotic effects, which are critical to its protective role in various injury models.

-

Modulation of Bcl-2 Family Proteins: CoPP treatment upregulates the expression of anti-apoptotic proteins such as Bcl-2, Mcl-1, and Bcl-2-A1.[8][10] Concurrently, it decreases the expression of the pro-apoptotic protein Bax.[10]

-

Inhibition of Caspase Cascade: By preventing the release of cytochrome c from the mitochondria, CoPP inhibits the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[10] This is evidenced by a reduction in cleaved caspase-3 levels.

Anti-Inflammatory and Anti-Fibrotic Signaling

CoPP demonstrates potent anti-inflammatory and anti-fibrotic properties, largely through the action of HO-1 and its products.

-

Inhibition of Pro-inflammatory Cytokines: CoPP treatment attenuates the production of pro-inflammatory cytokines like TNF-α and Interleukin-6 (IL-6).[11][12]

-

Suppression of TGF-β Pathway: In models of liver disease, CoPP-mediated HO-1 induction inhibits the transforming growth factor-β (TGF-β) pathway.[11][13] Since TGF-β is a primary driver of fibrosis, this inhibition leads to decreased deposition of extracellular matrix and a reduction in fibrosis-related gene expression.[13]

Quantitative Data on CoPP-Mediated Effects

The biological effects of CoPP are dose-dependent and can be quantified across various experimental models.

| Parameter | Model System | Treatment Details | Result | Citation |

| HO-1 Expression | Human Embryonic Kidney (HEK) 293T cells | 10 µM CoPP | ~20-fold increase in HO-1 protein levels | [5] |

| HO-1 Expression | Paw tissue (mice) | 5 mg/kg CoPP (i.p.) | ~20-fold increase in HO-1 expression | [5] |

| HO-1 Activity | Liver (mice) | CoPP injection | 2.6-fold increase in HO-1 activity | [7] |

| Cardiac Function | Diabetic rats (STZ-induced) | 0.3 mg/100 g body weight CoPP (i.p.), weekly for 3 weeks | Significant increase in contractile/relaxation indexes (p < 0.01) | [14][15] |

| Coronary Resistance | Diabetic rats (STZ-induced) | 0.3 mg/100 g body weight CoPP (i.p.), weekly for 3 weeks | Significant decrease in coronary resistance (p < 0.01) | [14][15] |

| Oxidative Stress | Diabetic rat hearts | 0.3 mg/100 g body weight CoPP (i.p.), weekly for 3 weeks | Significant decrease in %GSSG, O₂⁻, and MDA levels (p < 0.05) | [14] |

| Blood Glucose | db/db diabetic mice | 5 mg/kg CoPP, after 7 and 11 days | Significant reduction in high blood glucose levels (p < 0.001) | [6] |

Key Experimental Protocols

Investigating the effects of CoPP involves a range of standard molecular and cellular biology techniques.

Cell Culture and CoPP Treatment

-

Cell Lines: Various cell lines can be used, such as human keratinocytes (HaCaT), cardiac stem cells, or HEK293T cells, depending on the research question.[5][8][16]

-

Culture Conditions: Cells are typically grown in appropriate media (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.[17]

-

CoPP Preparation: CoPP is dissolved in a suitable solvent, such as DMSO, to create a stock solution. This stock is then diluted in culture medium to the desired final concentration for treating cells.

-

Treatment Protocol: Cells are seeded and allowed to adhere for 24 hours. The medium is then replaced with fresh medium containing CoPP at various concentrations (e.g., 1-20 µM) for a specified duration (e.g., 6-24 hours).

Western Blotting for Protein Analysis

This technique is used to quantify changes in protein expression and phosphorylation (activation) of signaling molecules.

-

Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies against target proteins (e.g., HO-1, Nrf2, p-ERK, ERK, Bcl-2, Caspase-3).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used for quantification relative to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR)

Used to measure changes in mRNA expression levels of target genes.

-

RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy) or TRIzol reagent.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The qPCR reaction is performed using the cDNA as a template, gene-specific primers (e.g., for HMOX1, NFE2L2), and a fluorescent dye (e.g., SYBR Green).

-

Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target gene, typically normalized to a housekeeping gene (e.g., GAPDH or ACTB) using the ΔΔCt method.

Apoptosis Assays

-

TUNEL Staining: Detects DNA fragmentation in apoptotic cells by labeling the 3'-hydroxyl ends of DNA breaks.

-

Flow Cytometry: Using Annexin V and Propidium Iodide (PI) staining, this method can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assay: A colorimetric or fluorometric assay that measures the activity of executioner caspases like caspase-3/7 in cell lysates.[18]

Conclusion

This compound is a powerful pharmacological tool for upregulating the cytoprotective heme oxygenase-1 enzyme. Its mechanism of action is centered on the activation of the Nrf2 signaling pathway, which in turn orchestrates a broad spectrum of cellular responses. By mitigating oxidative stress, inflammation, and apoptosis while inhibiting fibrotic processes, CoPP demonstrates significant therapeutic potential. The detailed understanding of its interaction with key signaling pathways, including Nrf2/ARE, MAPK, and TGF-β, provides a solid foundation for the development of novel therapeutic strategies targeting a wide range of pathologies characterized by cellular stress and injury. Further research will continue to elucidate the full scope of its HO-1-dependent and -independent effects, paving the way for its potential clinical application.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of nanoparticles of this compound (Co(iii)PPIX NPs). Antiradical, cytotoxicity and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic oxidation of this compound: observations on the mechanism of heme oxygenase action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of Heme Oxygenase I (HMOX1) by HPP-4382: A Novel Modulator of Bach1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nrf2-mediated haeme oxygenase-1 up-regulation induced by cobalt protoporphyrin has antinociceptive effects against inflammatory pain in the formalin test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Inhibitory Effects of this compound and Cannabinoid 2 Receptor Agonists in Type 2 Diabetic Mice | MDPI [mdpi.com]

- 7. This compound increases endogenous G‐CSF and mobilizes HSC and granulocytes to the blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The heme oxygenase 1 inducer (CoPP) protects human cardiac stem cells against apoptosis through activation of the extracellular signal-regulated kinase (ERK)/NRF2 signaling pathway and cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Emerging role of MAP kinase pathways as therapeutic targets in COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cobalt protoporphyrin protects the liver against apoptosis in rats of brain death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heme Oxygenase-1 Induction by Cobalt Protoporphyrin Ameliorates Cholestatic Liver Disease in a Xenobiotic-Induced Murine Model [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Cobalt-Protoporphyrin Improves Heart Function by Blunting Oxidative Stress and Restoring NO Synthase Equilibrium in an Animal Model of Experimental Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cobalt protoporphyrin promotes human keratinocyte migration under hyperglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cobalt protoporpyhrin reduces caspase-3,-7 enzyme activity in neonatal porcine islets, but does not inhibit cell death induced by TNF-alpha. [research.unipd.it]

Cobalt Protoporphyrin IX: A Technical Guide for Nrf2 Pathway Investigation

Abstract

This technical guide provides an in-depth overview of the use of Cobalt Protoporphyrin IX (CoPP) as a pharmacological tool for the investigation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. CoPP is a potent and specific inducer of Heme Oxygenase-1 (HO-1), a key downstream target of Nrf2. This document details the mechanism of action of CoPP, provides structured quantitative data on its efficacy, and offers detailed experimental protocols for its application in both in vitro and in vivo research models. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate understanding and experimental design. This guide is intended for researchers, scientists, and drug development professionals working in the fields of oxidative stress, inflammation, and cytoprotective signaling pathways.

Introduction to the Nrf2 Pathway and CoPP

The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to stressors, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including Heme Oxygenase-1 (HMOX1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and various glutathione S-transferases.

This compound (CoPP) is a synthetic heme analog that is a powerful inducer of HO-1.[1][2] Unlike its substrate, heme, CoPP is a poor substrate for the HO-1 enzyme, leading to a sustained and robust induction of HO-1 expression.[3] This property makes CoPP an invaluable tool for studying the functional consequences of Nrf2 pathway activation and specifically the role of HO-1 in various physiological and pathophysiological contexts.

Mechanism of Action of this compound

CoPP exerts its effects primarily through the activation of the Nrf2 signaling pathway, leading to the potent induction of HO-1. The generally accepted mechanism involves the following key steps:

-

Nrf2 Stabilization: CoPP treatment leads to the stabilization of the Nrf2 protein. This is achieved by disrupting the Nrf2-Keap1 interaction, which prevents the proteasomal degradation of Nrf2.[3]

-

Nrf2 Nuclear Translocation: Stabilized Nrf2 translocates from the cytoplasm to the nucleus.

-

ARE Binding and Gene Transcription: In the nucleus, Nrf2 binds to the ARE, initiating the transcription of target genes. HMOX1, the gene encoding HO-1, is a primary target and is strongly upregulated.[4]

-

HO-1 Mediated Effects: The induced HO-1 enzyme catalyzes the degradation of heme into three biologically active products: carbon monoxide (CO), biliverdin (which is subsequently converted to the potent antioxidant bilirubin), and ferrous iron (Fe²⁺). These products mediate many of the downstream antioxidant, anti-inflammatory, and anti-apoptotic effects attributed to CoPP treatment.[5]

Some studies suggest that CoPP may also influence other transcription factors, such as Bach1 (a repressor of HMOX1 transcription) and FoxO1, to modulate HO-1 expression.[3]

Caption: CoPP-mediated activation of the Nrf2/HO-1 signaling pathway.

Data Presentation: Efficacy of CoPP

The following tables summarize quantitative data on the effects of CoPP treatment from published literature. These values can serve as a reference for expected outcomes in experimental settings.

Table 1: In Vitro Efficacy of CoPP

| Cell Line | CoPP Concentration | Treatment Time | Target Gene/Protein | Fold Induction (approx.) | Reference |

| HEK293T | 10 µM | Not Specified | HO-1 Protein | 20-fold | [4] |

| HepG2 | 10 µM | 6 - 24 hours | HO-1 mRNA | Time-dependent increase | [2] |

| HepG2 | 10 µM | 6 - 24 hours | NQO1 mRNA | Time-dependent increase | [2] |

| Human Cardiac Stem Cells | Not Specified | Not Specified | Phosphorylated Nrf2 | Marked increase | [1] |

| RAW264.7 Macrophages | 10 µM | 12 hours | HO-1 Protein | Significant increase | [6] |

Table 2: In Vivo Efficacy of CoPP

| Animal Model | CoPP Dosage | Administration Route | Target Organ | Target Gene/Protein | Fold Induction / Effect | Reference |

| Mice | 5 mg/kg (weekly) | Intraperitoneal (i.p.) | Not Specified | Not Specified | Chronic weight loss | [7] |

| Mice | Not Specified | Not Specified | Paw | HO-1 Protein | 20-fold | [4] |

| DDC-fed Mice | Not Specified | Not Specified | Liver | HO-1 Protein | Upregulation | [8][9] |

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific cell lines, animal models, or experimental conditions.

In Vitro Protocol: Induction of HO-1 in Cell Culture

This protocol describes the treatment of a mammalian cell line (e.g., HEK293T or HepG2) with CoPP to induce HO-1 expression, followed by analysis via Western Blot and qPCR.

Materials:

-

Cobalt (III) Protoporphyrin IX chloride (CoPP) powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell line of interest (e.g., HEK293T)

-

Multi-well culture plates (e.g., 6-well plates)

-

For Western Blot: RIPA lysis buffer, protease/phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, transfer membranes, primary antibodies (anti-HO-1, anti-Nrf2, anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate.

-

For qPCR: RNA extraction kit, cDNA synthesis kit, qPCR master mix, primers for HMOX1, NQO1, and a housekeeping gene (e.g., GAPDH).

Procedure:

-

Preparation of CoPP Stock Solution (10 mM):

-

Caution: Handle CoPP powder in a chemical fume hood. CoPP is light-sensitive.

-

Weigh out the required amount of CoPP powder. The molecular weight of CoPP chloride is approximately 652.3 g/mol .

-

Dissolve the powder in sterile DMSO to make a 10 mM stock solution. For example, dissolve 6.52 mg in 1 mL of DMSO.

-

Vortex thoroughly until fully dissolved. The solution will be a deep color.

-

Aliquot the stock solution into light-protected microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvesting (e.g., 0.5 x 10⁶ cells/well for HEK293T).

-

Incubate overnight (or for at least 12 hours) at 37°C, 5% CO₂ to allow for cell attachment.

-

-

CoPP Treatment:

-

Thaw an aliquot of the 10 mM CoPP stock solution.

-

Prepare the working concentrations of CoPP by diluting the stock solution in pre-warmed complete culture medium. For a final concentration of 10 µM in 2 mL of medium, add 2 µL of the 10 mM stock solution.

-

Prepare a vehicle control by adding an equivalent volume of DMSO to the medium (e.g., 2 µL of DMSO in 2 mL of medium).

-

Aspirate the old medium from the cells and gently add 2 mL of the CoPP-containing medium or vehicle control medium to the respective wells.

-

Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C, 5% CO₂.

-

-

Cell Harvesting and Analysis:

-

For Western Blot Analysis:

-

After incubation, place the plate on ice and aspirate the medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.

-

Proceed with SDS-PAGE, protein transfer, antibody incubation, and detection according to standard Western blot protocols.

-

-

For qPCR Analysis:

-

After incubation, aspirate the medium and wash once with PBS.

-

Add lysis buffer from your chosen RNA extraction kit (e.g., RLT buffer for RNeasy kits) and scrape the cells.

-

Extract total RNA according to the manufacturer's protocol.

-

Synthesize cDNA from 1 µg of total RNA.

-

Perform qPCR using SYBR Green master mix and primers for your genes of interest. A relative quantification method (e.g., 2⁻ΔΔCT) can be used to determine the fold change in gene expression.

-

-

In Vivo Protocol: Induction of HO-1 in Mice

This protocol describes the administration of CoPP to mice via intraperitoneal injection to study the systemic effects of HO-1 induction.

Materials:

-

Cobalt (III) Protoporphyrin IX chloride (CoPP) powder

-

Sterile 0.9% saline solution

-

0.1 M NaOH (for solubilization)

-

Mice (e.g., C57BL/6)

-

Syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

-

Tissue harvesting tools

Procedure:

-

Preparation of CoPP Injection Solution:

-

Caution: Perform all steps under sterile conditions.

-

Prepare the CoPP solution fresh on the day of injection.

-

Weigh the required amount of CoPP for your cohort of animals. For a dose of 5 mg/kg, a 25 g mouse will require 0.125 mg of CoPP.

-

CoPP is poorly soluble in saline alone. First, dissolve the CoPP powder in a small volume of 0.1 M NaOH.

-

Once dissolved, bring the solution to the final desired volume with sterile 0.9% saline. The final injection volume should be manageable, typically 100-200 µL per mouse. For example, to prepare a 1 mg/mL solution, dissolve 5 mg of CoPP in a small amount of 0.1 M NaOH, then add saline to a final volume of 5 mL.

-

Ensure the final solution is at a physiological pH (~7.4). Adjust with sterile HCl if necessary.

-

Filter-sterilize the final solution through a 0.22 µm syringe filter.

-

-

Intraperitoneal (i.p.) Injection:

-

Properly restrain the mouse. A two-person technique is often recommended, where one person restrains the mouse and the other performs the injection.

-

Position the mouse with its head tilted downwards to allow the abdominal organs to shift away from the injection site.

-

The injection site is typically the lower right or left abdominal quadrant.

-

Insert the needle (bevel up) at a 30-40 degree angle into the peritoneal cavity.

-

Aspirate slightly to ensure no fluid (e.g., blood or urine) is drawn, which would indicate improper needle placement.

-

Slowly inject the CoPP solution.

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-Injection Monitoring and Tissue Harvesting:

-

Monitor the animals for any adverse reactions.

-

At the desired time point after injection (e.g., 24, 48, or 72 hours), euthanize the mice using an approved method.

-

Perform perfusion with saline if required for your downstream application.

-

Carefully dissect and harvest the tissues of interest (e.g., liver, kidney, spleen, brain).

-

Process the tissues immediately for protein or RNA extraction, or snap-freeze in liquid nitrogen and store at -80°C for later analysis.

-

Experimental Workflow and Visualization

A typical experimental workflow for investigating the Nrf2 pathway using CoPP is outlined below.

Caption: A generalized workflow for Nrf2 pathway investigation using CoPP.

Conclusion

This compound is a robust and reliable pharmacological tool for inducing the Nrf2-target gene HMOX1. Its utility in both cell culture and animal models allows for comprehensive investigation into the cytoprotective roles of the Nrf2/HO-1 axis. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can effectively design and execute experiments to elucidate the complex functions of this critical signaling pathway in health and disease. As with any experimental tool, appropriate controls and careful optimization are paramount to generating reproducible and meaningful results.

References

- 1. emulatebio.com [emulatebio.com]

- 2. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. csstc.org [csstc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chronic HO-1 induction with cobalt protoporphyrin (CoPP) treatment increases oxygen consumption, activity, heat production and lowers body weight in obese melanocortin-4 receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. On the Question of CO’s Ability to Induce HO-1 Expression in Cell Culture: A Comparative Study Using Different CO Sources - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Cobalt Protoporphyrin IX in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt protoporphyrin IX (CoPP) is a synthetic heme analog widely utilized in preclinical research as a potent inducer of heme oxygenase-1 (HO-1).[1][2][3][4] HO-1 is a critical enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have significant cytoprotective, anti-inflammatory, and antioxidant properties.[1][2] In vivo administration of CoPP in mouse models has been instrumental in elucidating the therapeutic potential of HO-1 induction in a variety of disease states, including liver injury, cholestatic liver disease, and in the mobilization of hematopoietic stem cells.[1][5][6][7] These notes provide detailed protocols and quantitative data for the effective in vivo administration of CoPP in mouse models.

Data Presentation

Table 1: CoPP Dosage and Administration in Mouse Models of Liver Injury

| Disease Model | Mouse Strain | CoPP Dosage | Administration Route | Treatment Schedule | Key Findings | Reference |

| Ischemia/Reperfusion Injury | Not Specified | 1.5 mg/kg | Intraperitoneal (i.p.) | Single dose 72 hours before ischemia | Reduced liver enzyme levels, fewer apoptotic hepatocytes | [5][8] |

| Cholestatic Liver Disease (DDC-induced) | Not Specified | Not Specified | Not Specified | Not Specified | Ameliorated liver damage and cholestasis, suppressed oxidative stress and hepatocyte apoptosis | [6][7] |

Table 2: CoPP Dosage and Administration for Hematopoietic Cell Mobilization in Mice

| Application | Mouse Strain | CoPP Dosage | Administration Route | Treatment Schedule | Key Findings | Reference |

| Granulocyte Mobilization | Not Specified | 1, 5, and 10 mg/kg | Intraperitoneal (i.p.) | Daily for five days | Dose-dependent increase in granulocyte colony-stimulating factor (G-CSF) and mobilized leukocytes. 5-10 mg/kg identified as the minimal effective dose range. | [1][3][9][10] |

| Hematopoietic Stem Cell Mobilization | Not Specified | 10 mg/kg | Intraperitoneal (i.p.) | Daily for five days | Effective mobilization of cells from bone marrow to blood. | [1] |

Table 3: Observed Side Effects and Toxicity of CoPP in Mice

| Dosage | Duration | Observed Side Effects | Key Findings | Reference |

| 1, 5, and 10 mg/kg | 5 days | Mild, temporary weight loss; fluctuations in markers of organ function (e.g., reduction in blood urea nitrogen (BUN) and glucose levels). | Side effects were generally mild and most parameters normalized within 30 days. The decrease in BUN persisted. | [1][9][10] |

| High doses | Not Specified | Potential for toxicity. | Higher doses of CoPP can lead to toxicity. | [1] |

Experimental Protocols

Protocol 1: Induction of Heme Oxygenase-1 in a Mouse Model of Liver Ischemia/Reperfusion Injury

Objective: To induce HO-1 expression to protect the liver from ischemia/reperfusion injury.

Materials:

-

This compound (CoPP)

-

Dimethyl sulfoxide (DMSO)

-

0.9% Saline

-

Syringes and needles for intraperitoneal injection

-

Animal model: Mice susceptible to hepatic ischemia/reperfusion injury

Procedure:

-

Preparation of CoPP Solution: Dissolve CoPP in DMSO to create a stock solution. For a final dose of 1.5 mg/kg, a common stock concentration is 200 mg/ml.[1] Immediately before injection, dilute the stock solution in 0.9% NaCl. For example, a 1:115 dilution of the DMSO stock in saline can be used.[1] A vehicle control of DMSO diluted in saline should also be prepared.[1]

-

Animal Dosing: 72 hours prior to inducing ischemia, administer a single intraperitoneal (i.p.) injection of the CoPP solution at a dose of 1.5 mg/kg body weight.[5][8] Administer the vehicle control to a separate group of mice.

-

Induction of Ischemia/Reperfusion: At the designated time, induce hepatic ischemia for 60 minutes, followed by reperfusion, according to your established surgical protocol.[5][8]

-

Post-Procedure Monitoring and Analysis: Monitor the mice for recovery. At the experimental endpoint, collect blood and liver tissue samples for analysis of liver enzymes (ALT, AST), histological examination for apoptosis, and protein expression analysis for HO-1 and other relevant markers.[5][8]

Protocol 2: Pharmacological Mobilization of Hematopoietic Cells in Mice

Objective: To induce the mobilization of granulocytes and hematopoietic stem cells from the bone marrow to the peripheral blood.

Materials:

-

This compound (CoPP)

-

Dimethyl sulfoxide (DMSO)

-

0.9% Saline

-

Syringes and needles for intraperitoneal injection

-

Flow cytometry reagents for hematopoietic cell analysis

-

Animal model: Standard laboratory mouse strain

Procedure:

-

Preparation of CoPP Solution: Prepare the CoPP solution as described in Protocol 1.

-

Animal Dosing: Administer CoPP via intraperitoneal injection daily for five consecutive days.[1] Doses of 5 mg/kg and 10 mg/kg have been shown to be effective.[1][3][9][10] A vehicle control group should receive daily injections of the DMSO/saline solution.

-

Blood Collection and Analysis: Collect peripheral blood samples at various time points after the final injection to assess the number of mobilized leukocytes and granulocytes. Flow cytometry can be used to quantify specific hematopoietic cell populations.

-

Cytokine Analysis: Measure the concentration of mobilizing cytokines, such as G-CSF, in the plasma using ELISA or other immunoassays.

-

Monitoring for Side Effects: Monitor the mice daily for any adverse effects, including weight loss and changes in behavior.[1] Blood samples can also be collected to monitor markers of organ function.[1][9][10]

Visualizations

Signaling Pathway of CoPP-Induced Heme Oxygenase-1 and its Cytoprotective Effects

Caption: CoPP induces HO-1 expression leading to cytoprotective effects.

Experimental Workflow for In Vivo Administration of CoPP in a Mouse Model

Caption: Workflow for CoPP administration in a mouse disease model.

References

- 1. This compound induces transient, dose- and time-dependent granulocyte mobilization with mild metabolic effects in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Induction of heme oxygenase-1 protects mouse liver from apoptotic ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Heme Oxygenase-1 Induction by Cobalt Protoporphyrin Ameliorates Cholestatic Liver Disease in a Xenobiotic-Induced Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of heme oxygenase-1 protects mouse liver from apoptotic ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. This compound induces transient, dose- and time-dependent granulocyte mobilization with mild metabolic effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cobalt Protoporphyrin IX in Hematopoietic Stem Cell Mobilization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cobalt Protoporphyrin IX (CoPP) for mobilizing hematopoietic stem cells (HSCs) from the bone marrow to the peripheral blood. The information is based on preclinical studies and is intended for research and drug development purposes.

Introduction

This compound (CoPP) has emerged as a potent agent for the mobilization of hematopoietic stem and progenitor cells (HSPCs). Traditionally, Granulocyte-Colony Stimulating Factor (G-CSF) has been the standard for HSC mobilization; however, CoPP presents an alternative mechanism.[1][2] Studies indicate that CoPP administration leads to an increase in plasma concentrations of G-CSF, Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1), which collectively trigger the release of HSPCs and granulocytes into the bloodstream.[1][2][3] Notably, the mobilizing effect of CoPP has been shown to be independent of the Nrf2/Heme Oxygenase-1 (HO-1) axis, a pathway commonly associated with CoPP's biological activities.[1][3]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of CoPP on hematopoietic cell mobilization in mice.

Table 1: Dose-Dependent Effect of a Single CoPP Injection on Peripheral Blood Leukocytes

| CoPP Dosage (mg/kg) | Mean White Blood Cell Count (cells/µl) | Mean Granulocyte Percentage of WBCs (%) |

| 0 (Vehicle Control) | 11,900 ± 1,174 | 19.02 ± 3.08 |

| 1 | 13,600 ± 651 | 23.22 ± 0.67 |

| 5 | 14,020 ± 1,064 | 28.1 ± 1.56 |

| 10 | 16,340 ± 1,263 | 30.8 ± 3.3 |

Data derived from studies in C57BL/6J mice.[4][5]

Table 2: Comparison of CoPP and G-CSF Mobilization Efficacy

| Mobilizing Agent | Key Outcomes |

| CoPP (10 mg/kg) | Mobilizes a higher number of HSPCs and mature granulocytes compared to recombinant G-CSF.[1][2] |

| Transplantation of CoPP-mobilized peripheral blood mononuclear cells (PBMCs) results in higher chimerism and faster hematopoietic reconstitution than G-CSF-mobilized PBMCs.[2] | |

| Recombinant G-CSF | Standard mobilizing agent.[6][7][8] |

| Does not mobilize as high a number of HSPCs and mature granulocytes as CoPP in preclinical models.[1][2] |

Signaling Pathways and Mechanisms

The primary mechanism by which CoPP induces HSC mobilization is through the upregulation of endogenous G-CSF. G-CSF, in turn, disrupts the retention signals within the bone marrow niche, primarily the SDF-1/CXCR4 axis. Stromal cell-derived factor-1 (SDF-1), also known as CXCL12, is a chemokine that retains HSCs in the bone marrow by binding to its receptor, CXCR4, on the surface of HSCs.[9][10][11][12] G-CSF administration leads to a downregulation of SDF-1 in the bone marrow, thereby weakening the retention signal and allowing HSCs to egress into the peripheral circulation.

Caption: CoPP-induced G-CSF upregulation and subsequent HSC mobilization pathway.

Experimental Protocols

The following are detailed protocols for CoPP-mediated HSC mobilization based on published preclinical studies.

Protocol 1: Dose-Response Study of CoPP for HSC Mobilization

Objective: To determine the optimal dose of CoPP for mobilizing hematopoietic stem cells.

Materials:

-

This compound (CoPP)

-

Dimethyl sulfoxide (DMSO)

-

0.9% Sodium Chloride (NaCl) solution

-

C57BL/6J mice (male)

-

Standard laboratory equipment for injections and blood collection

Procedure:

-

Preparation of CoPP Solution:

-

Animal Dosing:

-

Blood Collection and Analysis:

-

Collect peripheral blood at a specified time point post-injection (e.g., 24 hours).

-

Perform complete blood counts to determine the total number of white blood cells.

-

Use flow cytometry to analyze the percentage of granulocytes and other leukocyte populations.

-

Protocol 2: Time-Course of CoPP-Induced HSC Mobilization

Objective: To evaluate the kinetics of HSC mobilization following CoPP administration.

Materials:

-

CoPP solution prepared as in Protocol 1 (using the optimal dose, e.g., 10 mg/kg).

-

C57BL/6J mice (male)

-

Equipment for repeated blood sampling.

Procedure:

-

CoPP Administration:

-

Administer a single i.p. injection of CoPP (10 mg/kg) to a cohort of mice.

-

-

Time-Course Blood Collection:

-

Collect peripheral blood samples at multiple time points post-injection (e.g., 6, 12, 24, 48, and 72 hours).

-

-

Cellular Analysis:

-

Analyze blood samples for total white blood cell counts and the enumeration of HSPCs (e.g., Lineage-Sca-1+c-Kit+ cells) using flow cytometry.

-

Protocol 3: Comparative Efficacy of CoPP and G-CSF

Objective: To compare the HSC mobilizing efficiency of CoPP with recombinant G-CSF.

Materials:

Procedure:

-

Treatment Regimen:

-

Sample Collection:

-

On day 5, collect peripheral blood and bone marrow samples.

-

-

Analysis:

-

Perform flow cytometry on peripheral blood to quantify mobilized HSPCs and granulocytes.

-

Analyze bone marrow to assess the depletion of the HSPC pool.

-

Experimental Workflow Diagram

Caption: General experimental workflow for studying CoPP-induced HSC mobilization.

References

- 1. This compound increases endogenous G‐CSF and mobilizes HSC and granulocytes to the blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound increases endogenous G-CSF and mobilizes HSC and granulocytes to the blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound increases endogenous G‐CSF and mobilizes HSC and granulocytes to the blood | EMBO Molecular Medicine [link.springer.com]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Hematopoietic stem cell mobilization: a clinical protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hematopoietic Stem Cell Mobilization: Current Collection Approaches, Stem Cell Heterogeneity, and a Proposed New Method for Stem Cell Transplant Conditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hematopoietic progenitor cell mobilization for autologous transplantation – a literature review | Hematology, Transfusion and Cell Therapy [htct.com.br]

- 9. [The role of the SDF-1-CXCR4 axis in hematopoiesis and the mobilization of hematopoietic stem cells to peripheral blood] - PubMed [pubmed.ncbi.nlm.nih.gov]